molecular formula C20H19ClN2S B143707 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)- CAS No. 126684-59-1

4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)-

Cat. No. B143707
M. Wt: 354.9 g/mol
InChI Key: ACMUPPDDQFBFEE-UHFFFAOYSA-N
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Description

The compound “4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)-” is a complex organic molecule. It has an empirical formula of C20H19ClN2S . The molecule is part of a class of compounds known as benzothieno pyrrolo diazepines .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzothieno ring fused with a pyrrolo ring and a diazepine ring. The molecule also contains a chlorophenyl group . The exact three-dimensional structure would need to be determined by techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

Some physical and chemical properties of this compound can be inferred from its molecular structure. For example, it is likely to be a solid at room temperature . Its molecular weight is approximately 350.47700 . Other properties such as melting point, boiling point, and solubility would need to be determined experimentally.

properties

IUPAC Name

7-(3-chlorophenyl)-17-thia-2,8-diazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2S/c21-14-6-3-5-13(11-14)19-17-8-4-10-23(17)20-16(12-22-19)15-7-1-2-9-18(15)24-20/h3-6,8,10-11,19,22H,1-2,7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMUPPDDQFBFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C=CC=C4C(NC3)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925675
Record name 4-(3-Chlorophenyl)-5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)-

CAS RN

126684-59-1
Record name 4H-(1)Benzothieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,7,8,9,10-hexahydro-4-(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126684591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chlorophenyl)-5,6,7,8,9,10-hexahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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